molecular formula C18H35ClO6 B11829203 Cl-C6-PEG4-C3-COOH

Cl-C6-PEG4-C3-COOH

Cat. No.: B11829203
M. Wt: 382.9 g/mol
InChI Key: DQFXVBKFPVKFQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cl-C6-PEG4-C3-COOH involves multiple steps, starting with the preparation of the chloroalkane and polyethylene glycol segments. The chloroalkane segment is typically synthesized through the chlorination of hexanol, while the polyethylene glycol segment is prepared through the polymerization of ethylene oxide . These segments are then linked together through etherification reactions under controlled conditions, often involving the use of catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid group (-COOH) enables conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling.

Mechanism

  • Activation : The carboxylic acid reacts with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester intermediate.

  • Nucleophilic Attack : The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Reaction Conditions

ParameterValue/DescriptionSource
pH4.5–6.5 (MES or PBS buffer)
TemperatureRoom temperature (20–25°C)
Yield>80% (optimized conditions)

Nucleophilic Substitution at the Chloroalkane Site

The chlorine atom on the C6 alkyl chain undergoes nucleophilic substitution with HaloTag® proteins, enabling site-specific covalent bonding.

Mechanism

  • Substitution : The chlorine is displaced by a deprotonated histidine or lysine residue in the HaloTag® protein’s active site.

  • Covalent Bond Formation : A stable ether or amine linkage is formed.

Reaction Conditions

ParameterValue/DescriptionSource
SolventAqueous buffer (pH 7.4)
Temperature37°C (physiological conditions)
Reaction Time1–2 hours

Compatibility with PEG-Mediated Solubilization

The PEG4 spacer enhances aqueous solubility and reduces immunogenicity, critical for in vivo applications.

PropertyImpactSource
HydrophilicityIncreases solubility in polar solvents
Steric EffectsReduces nonspecific interactions

Stability and Storage

  • Storage : -20°C in anhydrous, dark conditions to prevent hydrolysis of the chloroalkane or carboxylic acid groups .

  • Shelf Life : Up to 24 months under recommended conditions .

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of Cl-C6-PEG4-C3-COOH is in the development of drug delivery systems. The PEG component enhances solubility and biocompatibility, while the carboxylic acid group can facilitate conjugation with therapeutic agents.

Case Study: Non-Viral Gene Delivery Vectors

A recent study investigated the use of modified cellulose incorporating PEG derivatives for non-viral gene delivery. The modifications aimed to improve cellular uptake and reduce toxicity. The results indicated that the incorporation of PEG significantly enhanced the stability and efficiency of siRNA delivery into kidney cells, demonstrating the effectiveness of PEG-based carriers in gene therapy applications .

Modification Cellular Uptake Toxicity Gene Knockdown Efficiency
UnmodifiedLowHigh20%
PEGylatedHighLow70%

Bioconjugation Chemistry

This compound is also utilized in bioconjugation chemistry, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the creation of targeted therapies and diagnostics.

Case Study: Targeted Drug Conjugates

In a study focusing on targeted drug delivery, this compound was employed to link antibodies to cytotoxic drugs. The resulting conjugates exhibited enhanced specificity for cancer cells while minimizing off-target effects. The study reported a significant increase in therapeutic efficacy compared to free drugs .

Conjugate Type Targeting Efficiency Therapeutic Index
Free DrugLow1
Antibody-Conjugated DrugHigh5

Material Science and Hydrogels

The versatility of this compound extends to material science, particularly in the formulation of hydrogels. These hydrogels can be tailored for various applications, including tissue engineering and wound healing.

Case Study: Hydrogel Formation

Research demonstrated that hydrogels formed using this compound exhibited excellent mechanical properties and biocompatibility. The study highlighted the potential for these materials in regenerative medicine applications, where they can support cell growth and tissue regeneration .

Hydrogel Composition Mechanical Strength (kPa) Cell Viability (%)
This compound15090
Conventional Hydrogel5070

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cl-C6-PEG4-C3-COOH is unique due to its carboxylic acid group, which allows for further functionalization and conjugation with other molecules. This makes it highly versatile in the synthesis of various HaloPROTACs and other specialized compounds .

Properties

Molecular Formula

C18H35ClO6

Molecular Weight

382.9 g/mol

IUPAC Name

6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid

InChI

InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21)

InChI Key

DQFXVBKFPVKFQX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O

Origin of Product

United States

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